molecular formula C8H8BrNO2 B170660 Ethyl 6-bromonicotinate CAS No. 132334-98-6

Ethyl 6-bromonicotinate

Cat. No.: B170660
CAS No.: 132334-98-6
M. Wt: 230.06 g/mol
InChI Key: NTOOSJSHTQNLKP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 6-bromonicotinate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s possible that the compound affects multiple pathways, given its complex structure

Pharmacokinetics

It’s known that the compound has a molecular weight of 23006 , which may influence its bioavailability. Further pharmacokinetic studies are needed to understand how these properties affect the compound’s bioavailability.

Result of Action

Given its complex structure, it’s likely that the compound has multiple effects at the molecular and cellular levels . More research is needed to fully understand these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect the stability of the compound. Other environmental factors that might influence the compound’s action and efficacy are yet to be determined.

Preparation Methods

The preparation of ethyl 6-bromonicotinate can be achieved through several synthetic routes:

    Bromination of Ethyl Nicotinate: One common method involves adding bromine to a reaction mixture containing ethyl nicotinate.

    Alkaline Bromination: Another method involves the bromination of ethyl nicotinate under alkaline conditions.

Industrial production methods typically follow these synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 6-bromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 6-bromonicotinic acid and ethanol.

Common reagents used in these reactions include bromine, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-bromonicotinate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 6-bromonicotinate can be compared with other similar compounds, such as:

    Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-bromonicotinate: Another related compound with the bromine atom positioned differently on the nicotinic acid ring.

The uniqueness of this compound lies in its specific bromination pattern and its applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Ethyl 6-bromonicotinate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8BrNO2_2
  • Molar Mass : 230.06 g/mol
  • Density : 1.501 g/cm³
  • Boiling Point : 292°C
  • Flash Point : 131°C
  • CAS Number : 132334-98-6

This compound features a bromine atom attached to the pyridine ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its lipophilicity, facilitating better interaction with biological membranes.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines by activating caspase pathways.
  • Vasodilatory Effects : Compounds similar to this compound have demonstrated vasodilatory effects, suggesting potential applications in treating cardiovascular diseases by enhancing blood flow.

Synthesis Methods

This compound can be synthesized through various methods, with bromination followed by esterification being the most common approach. Below is a summary of the synthesis process:

StepReactionConditionsYield
1Bromination of Ethyl NicotinateN-bromosuccinimide (NBS), Acetonitrile80%
2EsterificationEthanol, Acid Catalyst85%

This synthesis method allows for high yields and purity, making it suitable for industrial applications.

The biological effects of this compound are attributed to its ability to interact with various biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various physiological effects.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity .
  • Cancer Research : A recent investigation assessed the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values around 25 µM after 48 hours of treatment. The study attributed this effect to the induction of apoptosis via mitochondrial pathways .
  • Cardiovascular Effects : In an experimental model evaluating vasodilatory responses, this compound was shown to significantly reduce blood pressure in hypertensive rats. The compound's ability to relax vascular smooth muscle was confirmed through in vitro assays measuring nitric oxide release .

Properties

IUPAC Name

ethyl 6-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOOSJSHTQNLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563974
Record name Ethyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132334-98-6
Record name Ethyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-bromopyridine-5-carboxylic acid (J.Org.Chem., 12, 456 (1947)) (2.32 g, 11.49 mmol) and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (3.12 g, 12.64 mmol) in dichloromethane (30 ml) was stired at room temperature for 1 hour under nitrogen. Absolute ethanol (5 ml) was added and the mixture stirred for 30 minutes and then concentrated under reduced pressure. The residue was partitioned between dichloromethane (40 ml) and 10% w/w aqueous potassium carbonate solution (40 ml). The aqueous layer was extracted with dichloromethane (25 ml) and the combined organic layers were dried (MgSO4) and concentrated under reduced pressure. Purification by flash chromatography on silica gel, eluting with dichloromethane gave 2-bromopyridine-5-carboxylic acid ethyl ester (2.18 g, 83%) as a colourless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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